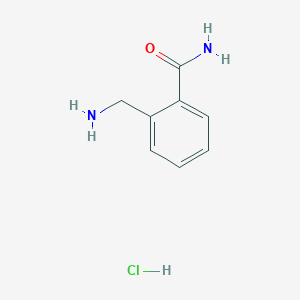

2-(Aminomethyl)benzamide hydrochloride

Vue d'ensemble

Description

2-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . This compound has been used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .

Synthesis Analysis

The synthesis of benzamide compounds, including 2-(Aminomethyl)benzamide hydrochloride, often starts from benzoic acid or its derivatives and amine derivatives . A palladium-catalyzed carbonylative aminohomologation reaction has been reported for the direct aminomethylation of aryl halides .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)benzamide hydrochloride can be represented by the InChI code1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7 (6)8 (10)11;/h1-4H,5,9H2, (H2,10,11);1H . The molecular weight of this compound is 186.64 g/mol .

Applications De Recherche Scientifique

Life Science Research

2-(Aminomethyl)benzamide hydrochloride: is utilized in life science research for its potential as a building block in the synthesis of more complex biochemical compounds. Its role in the development of new therapeutic agents, particularly those targeting neurological disorders, is of significant interest. The compound’s ability to interact with various biological pathways makes it a valuable tool for understanding cellular processes and disease mechanisms .

Material Science

In material science, 2-(Aminomethyl)benzamide hydrochloride serves as a precursor in the synthesis of novel polymers and nanomaterials. Its incorporation into polymer chains can alter physical properties such as thermal stability and mechanical strength, which is crucial for developing advanced materials for industrial applications .

Chemical Synthesis

This compound is pivotal in chemical synthesis, where it acts as an intermediate in the production of a wide range of benzamide derivatives. These derivatives are essential for synthesizing various pharmaceuticals, agrochemicals, and dyes. Its versatility in reactions contributes to the creation of compounds with diverse biological activities .

Chromatography

In chromatography, 2-(Aminomethyl)benzamide hydrochloride can be used to modify stationary phases or as a standard in analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and optimizing separation techniques, which is fundamental in analytical chemistry .

Analytical Science

The compound finds applications in analytical science, particularly in the development of new analytical reagents and protocols. It is used to study reaction mechanisms and kinetics, as well as in the quantification and qualification of biomolecules, playing a critical role in the advancement of analytical methodologies .

Drug Discovery

2-(Aminomethyl)benzamide hydrochloride: is a valuable entity in drug discovery. It is involved in the synthesis of lead compounds and the optimization of drug candidates. Its amenable structure allows for the exploration of pharmacophores, aiding in the discovery of new drugs with potential therapeutic benefits .

Industrial Use

Industrially, this compound is used in the synthesis of performance chemicals that find applications in various sectors, including the plastic, rubber, and paper industries. Its role in improving product quality and efficiency is well-recognized, making it a compound of choice for industrial chemists .

Agriculture

In agriculture, derivatives of 2-(Aminomethyl)benzamide hydrochloride are explored for their potential as novel pesticides and herbicides. The compound’s ability to be modified allows for the creation of targeted solutions to protect crops and increase yield, contributing to sustainable agricultural practices .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzamides, a class of compounds to which 2-(aminomethyl)benzamide hydrochloride belongs, are known to interact with various biological targets .

Mode of Action

For instance, some benzamides can act as inhibitors, blocking the activity of certain enzymes or receptors .

Biochemical Pathways

Benzamides have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physical form of 2-(aminomethyl)benzamide hydrochloride is a white solid, which may influence its bioavailability .

Result of Action

Benzamides, in general, are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzamides .

Propriétés

IUPAC Name |

2-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOLWQMCYOIZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187927-15-6 | |

| Record name | Benzamide, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

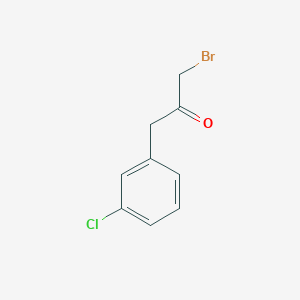

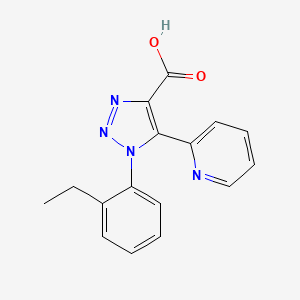

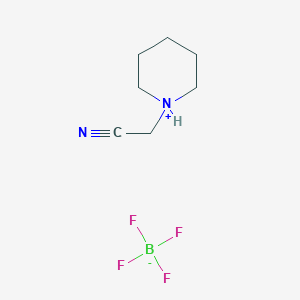

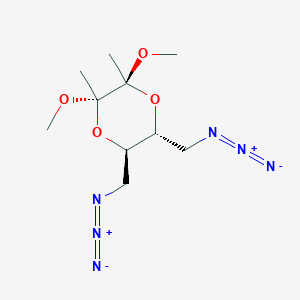

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)